Cas no 2138045-32-4 ((1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine)

(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine
- [(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine
- EN300-1143946
- 2138045-32-4
-
- Inchi: 1S/C13H26N2O/c1-3-10-16-13(11-14-2)6-8-15(9-7-13)12-4-5-12/h12,14H,3-11H2,1-2H3
- InChI Key: OIRBCOZWORKJKX-UHFFFAOYSA-N
- SMILES: O(CCC)C1(CNC)CCN(CC1)C1CC1
Computed Properties
- Exact Mass: 226.204513457g/mol
- Monoisotopic Mass: 226.204513457g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 24.5Ų
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143946-5g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1143946-0.5g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1143946-0.05g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1143946-0.25g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1143946-1g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1143946-5.0g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1143946-10.0g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1143946-0.1g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1143946-2.5g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1143946-10g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 10g |
$3131.0 | 2023-10-26 |
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine Related Literature
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine
Introduction to (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine (CAS No. 2138045-32-4)
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine (CAS No. 2138045-32-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropyl and propoxy substituents, exhibits promising pharmacological properties and potential therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis methods, biological activities, and recent research advancements related to (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine.
Chemical Structure and Properties
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine is a complex organic molecule with a molecular formula of C15H27N2O. The compound features a piperidine ring substituted with a cyclopropyl group at the 1-position and a propoxy group at the 4-position. The presence of these functional groups imparts unique physical and chemical properties to the molecule. The cyclopropyl group, known for its strain energy, can influence the conformational flexibility and reactivity of the molecule. The propoxy substituent, on the other hand, contributes to the lipophilicity and solubility characteristics of the compound.
The molecular weight of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine is approximately 259.38 g/mol. It is typically a colorless liquid with a boiling point around 150°C at reduced pressure. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
Synthesis Methods
The synthesis of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine involves several steps, each designed to introduce the specific functional groups onto the piperidine ring. One common synthetic route begins with the formation of a cyclopropyl-substituted piperidine intermediate. This intermediate is then alkylated with an appropriate propoxy-containing reagent to introduce the propoxy group at the 4-position. Finally, the methylamine functionality is introduced through amination reactions.
A detailed synthetic protocol for (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine has been reported in recent literature. The process typically involves high yields and good purity, making it suitable for large-scale production in both academic and industrial settings.
Biological Activities and Mechanisms of Action
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent agonist activity at specific neurotransmitter receptors, making it a promising candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.
The mechanism of action of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine involves its interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Activation of 5-HT1A receptors has been associated with various therapeutic effects, including anxiolytic and antidepressant properties. Additionally, studies have suggested that this compound may also modulate other neurotransmitter systems, such as dopamine and glutamate receptors, further contributing to its broad spectrum of biological activities.
Clinical Applications and Research Advancements
The potential clinical applications of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine are currently being explored through preclinical studies and early-stage clinical trials. Initial results have shown promising outcomes in animal models of anxiety and depression, with significant improvements in behavioral parameters observed after administration of the compound.
In addition to its potential as a therapeutic agent for CNS disorders, recent research has also investigated the use of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine in other medical contexts. For instance, studies have explored its anti-inflammatory properties and potential role in treating inflammatory diseases such as arthritis and multiple sclerosis.
Safety Profile and Toxicology
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